N-(4-bromo-2-fluorophenyl)-4-(butanoylamino)benzamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-4-(butyrylamino)benzamide is an organic compound that features a benzamide core with specific substituents, including a bromine and fluorine atom on the phenyl ring and a butyrylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-4-(butyrylamino)benzamide typically involves multi-step organic reactions. One common approach is the acylation of 4-(butyrylamino)benzoic acid with 4-bromo-2-fluoroaniline under appropriate conditions. The reaction may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-4-(butyrylamino)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Depending on the nucleophile, products can include various substituted derivatives.
Oxidation: Products can include oxidized forms of the benzamide.
Reduction: Reduced forms of the benzamide.
Hydrolysis: 4-(butyrylamino)benzoic acid and 4-bromo-2-fluoroaniline.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-4-(butyrylamino)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique substituents make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of substituted benzamides with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(butyrylamino)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-4-(butyrylamino)benzamide
- N-(4-bromo-2-chlorophenyl)-4-(butyrylamino)benzamide
- N-(4-bromo-2-fluorophenyl)-4-(acetylamino)benzamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-4-(butyrylamino)benzamide is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H16BrFN2O2 |
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Molecular Weight |
379.2 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-(butanoylamino)benzamide |
InChI |
InChI=1S/C17H16BrFN2O2/c1-2-3-16(22)20-13-7-4-11(5-8-13)17(23)21-15-9-6-12(18)10-14(15)19/h4-10H,2-3H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
QDZYLDMYPSXBPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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